molecular formula C20H17N3O4 B12985285 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12985285
M. Wt: 363.4 g/mol
InChI Key: MYCGVRRLRLOLBH-UHFFFAOYSA-N
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Description

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes both cyano and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dicyanovinyl group: This can be achieved by reacting malononitrile with an appropriate aldehyde under basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the dicyanovinyl intermediate with a methoxyphenol derivative.

    Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds with active sites, while the methoxy groups can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dicyanovinyl)-2-methoxyphenyl acetate
  • 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate

Uniqueness

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is unique due to its combination of cyano and methoxy functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H17N3O4/c1-25-17-6-4-3-5-16(17)23-20(24)13-27-18-8-7-14(10-19(18)26-2)9-15(11-21)12-22/h3-10H,13H2,1-2H3,(H,23,24)

InChI Key

MYCGVRRLRLOLBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC

Origin of Product

United States

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